6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C23H26BrN5O2S and its molecular weight is 516.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Bromine Substitution : The presence of bromine at the 6-position enhances biological activity.
- Pyridine and Piperazine Moieties : These groups contribute to the compound's interaction with biological targets, potentially enhancing its pharmacological profile.
Antimicrobial Activity
Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds structurally related to quinazolinones possess activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-Bromo Compound | S. aureus | 0.98 μg/mL |
6-Bromo Compound | P. aeruginosa | 1.5 μg/mL |
Control (Standard Drug) | S. aureus | 0.5 μg/mL |
Control (Standard Drug) | P. aeruginosa | 0.8 μg/mL |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Quinazolinone derivatives have been noted for their ability to induce apoptosis in cancer cells through mechanisms such as caspase activation .
Table 2: Cytotoxicity Against Cancer Cell Lines
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Research indicates that quinazolinone derivatives can reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Table 3: Anti-inflammatory Activity
Test Model | Result |
---|---|
Carrageenan-induced paw edema | Significant reduction observed |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Quinazolinones often act as inhibitors of various kinases involved in cell proliferation and survival.
- Caspase Activation : The compound may enhance caspase activity, leading to increased apoptosis in cancer cells .
- Antimicrobial Mechanism : The interaction with bacterial cell membranes or inhibition of essential enzymes may explain its antimicrobial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of quinazolinone derivatives similar to the compound :
- Study on Antimicrobial Efficacy : A study evaluated a series of quinazolinone derivatives against a panel of bacteria and fungi, finding that modifications at specific positions significantly enhanced their antimicrobial potency .
- Cytotoxicity Evaluation : Another research project focused on the structure-activity relationship (SAR) of quinazolinones, revealing that certain substitutions led to enhanced cytotoxicity against cancer cell lines, particularly through modulation of apoptosis pathways .
- Inflammation Studies : Animal studies demonstrated that certain quinazolinone compounds reduced inflammatory markers in models of arthritis, indicating their potential use in treating inflammatory conditions .
Eigenschaften
CAS-Nummer |
422288-48-0 |
---|---|
Molekularformel |
C23H26BrN5O2S |
Molekulargewicht |
516.46 |
IUPAC-Name |
6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H26BrN5O2S/c24-17-8-9-19-18(16-17)22(31)29(23(32)26-19)11-5-1-2-7-21(30)28-14-12-27(13-15-28)20-6-3-4-10-25-20/h3-4,6,8-10,16H,1-2,5,7,11-15H2,(H,26,32) |
InChI-Schlüssel |
AZYJPSPPADXKDY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.